molecular formula C22H28N2O5S2 B6493444 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide CAS No. 941949-74-2

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide

Cat. No.: B6493444
CAS No.: 941949-74-2
M. Wt: 464.6 g/mol
InChI Key: AQBVYARBIHYUTH-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common synthetic route includes the following steps:

  • Formation of Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Sulfonylation: : The tetrahydroquinoline core is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N).

  • Cyclohexanesulfonamide Introduction: : Finally, the cyclohexanesulfonamide group is introduced through a reaction with cyclohexanesulfonyl chloride under suitable conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include strong bases, acids, and various catalysts to facilitate the desired transformations. Major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide has several scientific research applications:

  • Medicine: : This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for drug development.

  • Biology: : In biological research, this compound can be used as a tool to study enzyme inhibition and protein interactions. Its unique structure allows for the exploration of new biological pathways and targets.

  • Chemistry: : As a versatile intermediate, it can be used in the synthesis of other complex molecules, contributing to advancements in synthetic organic chemistry.

  • Industry: : In industrial applications, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

When compared to other similar compounds, N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide stands out due to its unique structural features and potential applications. Similar compounds include other sulfonamides and tetrahydroquinoline derivatives, which may have different biological activities and uses. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

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Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-29-19-10-12-21(13-11-19)31(27,28)24-15-5-6-17-16-18(9-14-22(17)24)23-30(25,26)20-7-3-2-4-8-20/h9-14,16,20,23H,2-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBVYARBIHYUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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